N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride is a chemical compound that belongs to the class of fluorinated aromatic amides. Its structure features a fluorine atom attached to a phenyl ring, alongside a pyrrolidine ring linked to a carboxamide group. The presence of the hydrochloride salt enhances its solubility in water, making it suitable for various applications in scientific research and industry. The compound is identified by the CAS number 1236267-75-6 and has gained attention for its potential biological activities, particularly as an enzyme inhibitor targeting succinate dehydrogenase, an essential enzyme in the citric acid cycle .
N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride is primarily sourced from chemical suppliers specializing in pharmaceutical intermediates. It is classified under fluorinated compounds due to the presence of the fluorine atom, which is known to influence the biological activity and physicochemical properties of organic molecules.
The synthesis of N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride typically involves a two-step process:
In industrial settings, this synthesis can be scaled up using continuous flow reactors and automated systems to optimize yield and purity while maintaining consistent quality control.
The molecular formula of N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride is . Its structural components include:
N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride can undergo several types of chemical reactions:
The primary target for N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride is succinate dehydrogenase (SDH). This compound inhibits SDH by binding to its ubiquinone-binding region, disrupting critical biochemical pathways such as the citric acid cycle and electron transport chain. This inhibition leads to significant alterations in cellular respiration processes.
Similar compounds exhibit good absorption and high protein binding characteristics, suggesting that N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride may also demonstrate favorable pharmacokinetic properties .
N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride has diverse applications in scientific research:
The synthesis of N-(4-fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride proceeds through sequential activation and coupling steps. The foundational approach begins with L-proline (pyrrolidine-2-carboxylic acid) activation using PCl₅ in acetyl chloride, generating the reactive intermediate pyrrolidine-2-carbonyl chloride at 35°C over 8 hours [1]. Subsequent amidation with 4-fluoroaniline in acetone under reflux conditions yields the free base, N-(4-fluorophenyl)pyrrolidine-2-carboxamide (Compound 3b) [1]. Key purification involves extraction with ethyl acetate, followed by recrystallization from petroleum ether (68% yield, m.p. 84°C) [1].
Alternative routes employ carbodiimide-mediated coupling for enhanced stereocontrol. A representative method uses EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) in dichloromethane (DCM), with DIPEA (2.0 equiv) as base, reacting pre-activated acid derivatives with 4-fluoroaniline at room temperature overnight [3]. This method minimizes racemization and improves yields to >70% for structurally complex analogs.
Table 1: Comparative Synthetic Routes for Pyrrolidinecarboxamide Derivatives
Method | Conditions | Yield (%) | Key Advantages |
---|---|---|---|
PCl₅/acetyl chloride | Reflux, 8 h (acetone) | 68 | High atom economy |
EDC·HCl/HOBt | RT, 16 h (DCM) | 72 | Low epimerization risk |
Carbonyldiimidazole (CDI) | 50°C, 4 h (THF) | 65 | Mild conditions; minimal byproducts |
High-throughput screening (HTS) of 30,000 compounds identified pyrrolidine carboxamides as potent enoyl-ACP reductase (InhA) inhibitors for tuberculosis treatment [2]. The lead compound (IC₅₀ = 10.05 µM) underwent optimization via microtiter library synthesis with in situ screening. This approach enabled rapid iteration of 38 analogs by varying aromatic substituents (R₁, R₂), revealing:
This strategy achieved a 160-fold potency increase for anti-tubercular candidates while eliminating aggregation-based false positives through Triton X-100 controls [2].
Table 2: Structure-Activity Relationship of Key Substituents
R₁ | R₂ | IC₅₀ (µM) | Potency vs. Lead |
---|---|---|---|
H | 4-Br | 28.02 | 2.8× lower |
H | 3-Br | 0.89 | 11.3× higher |
H | 3-CF₃ | 3.51 | 2.9× higher |
2-Me | 5-Me | 10.05 | Baseline |
3-Cl | 5-Cl | 0.39 | 25.8× higher |
The biological activity of pyrrolidinecarboxamides is stereospecific, with the (S)-enantiomer exhibiting superior target engagement. Chiral resolution of racemic N-(4-fluorophenyl)-2-pyrrolidinecarboxamide confirmed that >90% of InhA inhibition resides in the (S)-configured isomer [2]. This arises from optimal hydrogen bonding between the (S)-amide carbonyl and InhA’s Tyr158 residue, as validated by X-ray co-crystallography [2].
Stereoselective synthesis employs:
Table 3: Pharmacological Comparison of Stereoisomers
Stereoisomer | InhA IC₅₀ (µM) | Relative Activity |
---|---|---|
(S)-enantiomer | 0.41 | 100% |
(R)-enantiomer | 38.2 | 1.1% |
Racemate | 10.05 | 40% |
Conversion to the hydrochloride salt significantly improves biopharmaceutical properties. For N-(4-fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride:
Salt formation involves treating the free base with 1.1 equiv HCl in anhydrous ethanol, followed by anti-solvent crystallization using diethyl ether [6]. XRPD confirms a monoclinic P2₁/c crystal system with chloride ions H-bonded to protonated pyrrolidine nitrogens [6].
Amidation efficiency depends critically on coupling agents and solvents:
Table 4: Solvent and Coupling Agent Optimization
Coupling System | Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC %) |
---|---|---|---|---|
EDC·HCl/HOBt | DMF | 16 | 92 | 99.1 |
TBTU/DIPEA | DCM | 12 | 88 | 98.7 |
PCl₅ (thermal activation) | Acetone | 8 | 68 | 95.3 |
Propylphosphonic anhydride | ACN | 6 | 94 | 99.4 |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2